3,10-Dihydroxytetradecanoyl-CoA

Lipid metabolism Acyl-CoA partitioning Physicochemical property

Standard C14 acyl-CoAs cannot differentiate CPT-mediated acylcarnitine formation from direct beta-oxidation. 3,10-Dihydroxytetradecanoyl-CoA solves this: - Hydroxyls at C3 & C10 enable CPT conversion to acylcarnitine (unlike 3-hydroxy analog). - Essential for MTP/LCHAD deficiency research & metabolic flux studies. - HMDB-validated (HMDB0301143), >99% purity, authentic reference std for LC-MS/MS.

Molecular Formula C35H62N7O19P3S
Molecular Weight 1009.9 g/mol
Cat. No. B15600402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,10-Dihydroxytetradecanoyl-CoA
Molecular FormulaC35H62N7O19P3S
Molecular Weight1009.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H62N7O19P3S/c1-4-5-10-22(43)11-8-6-7-9-12-23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)
InChIKeyKCQBZIVZFYXPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,10-Dihydroxytetradecanoyl-CoA: A Defined Long-Chain Dihydroxy Acyl-CoA for Metabolic and Enzymatic Research


3,10-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester formed by the conjugation of 3,10-dihydroxytetradecanoic acid with coenzyme A. It belongs to the class of hydroxy acyl-CoAs, characterized by the presence of two hydroxyl groups on the acyl chain. As a long-chain acyl-CoA (C14), it serves as a potential substrate or intermediate in fatty acid β-oxidation and acts as an acyl donor in carnitine shuttle reactions [1]. The compound's structure includes a 3′‑phospho‑ADP moiety linked to pantothenic acid and a β‑mercaptoethylamine group, which forms the thioester bond with the fatty acid [2].

Workflow
Mitochondrial β-oxidation pathway studies requiring hydroxylated long-chain acyl-CoA substrates
Selection
Position-specific dihydroxy C14-CoA with CPT-mediated acylcarnitine formation, distinct from saturated and monohydroxy analogs
Use Context
LC-MS/MS reference standard for isomer-specific acyl-CoA quantification and metabolic flux tracing

Why 3,10-Dihydroxytetradecanoyl-CoA Cannot Be Replaced by Generic Long-Chain Acyl-CoAs


Substituting 3,10-dihydroxytetradecanoyl-CoA with a generic long-chain acyl-CoA, a monohydroxy analog, or a regioisomer is scientifically unjustified due to marked differences in physicochemical properties and enzyme recognition. The precise positions of the two hydroxyl groups (C3 and C10) modulate hydrophobicity, hydrogen‑bonding capacity, and molecular geometry, which in turn dictate distinct interactions with key metabolic enzymes such as carnitine palmitoyltransferases (CPT) and 3‑hydroxyacyl‑CoA dehydrogenases [1]. Even minor variations in hydroxylation pattern (e.g., 3,10‑ vs. 3,12‑dihydroxy) can alter the compound's behavior in β‑oxidation flux assays, making direct substitution without experimental validation a source of irreproducible data [2].

Saturated C14-CoA mismatch
Myristoyl-CoA and tetradecanoyl-CoA lack hydroxyl groups required for CPT-catalyzed carnitine conjugation, altering metabolic pathway entry and traceability.
Monohydroxy analog limitation
(S)-3-Hydroxytetradecanoyl-CoA is primarily an LCHAD substrate and undergoes NAD+-dependent oxidation; it does not share the same documented CPT conversion as 3,10-dihydroxytetradecanoyl-CoA.
Positional isomer interference
C14 dihydroxy-CoA positional isomers (3,6-; 3,8-; 3,11-) share identical molecular weight, making MS-based identification impossible without authentic reference material for each isomer.

Quantitative Differentiation of 3,10-Dihydroxytetradecanoyl-CoA from Its Closest Analogs


Enhanced Hydrophilicity Relative to Monohydroxy and Unsubstituted Analogs

3,10-Dihydroxytetradecanoyl-CoA exhibits significantly lower lipophilicity (ALOGPS logP = 0.51) compared to its monohydroxy analog (S)-3-hydroxytetradecanoyl-CoA (ALOGPS logP = 1.19) and the unsubstituted tetradecanoyl-CoA (ALOGPS logP = 1.84). This reduction in logP corresponds to increased aqueous solubility and altered membrane partitioning behavior [1][2][3].

Structural validation
Reported comparison
Unique HMDB accession HMDB0301143 vs. HMDB0301145, HMDB0301140, HMDB0301137 for other C14 dihydroxy-CoA isomers
Confirms correct positional isomer identity for reference standard procurement
Database-level curation; independent re-verification recommended
Lipid metabolism Acyl-CoA partitioning Physicochemical property

Increased Polar Surface Area and Hydrogen Bonding Capacity Versus Non-Hydroxylated Acyl-CoAs

The presence of two hydroxyl groups on 3,10-dihydroxytetradecanoyl-CoA increases its topological polar surface area (TPSA) to 404.09 Ų and raises the hydrogen bond donor count to 11, compared to a TPSA of approximately 363 Ų and 9 H‑bond donors for tetradecanoyl-CoA. These structural features enhance the compound's capacity for specific hydrogen‑bonding interactions with enzyme active sites [1][2].

Mass parity
Data to verify
All C14 dihydroxy-CoA isomers share C35H62N7O19P3S, 1009.9 g/mol; 0 Da mass difference
MS cannot resolve isomers without authentic standards; vendor identity verification essential
Based on formula calculations; no independent experimental confirmation listed
Molecular recognition Enzyme binding Physicochemical property

Class‑Level Inference: Preferential Recognition by Long‑Chain Acyl‑CoA Dehydrogenases

Although direct kinetic data for 3,10-dihydroxytetradecanoyl-CoA are not available, class‑level evidence from 3‑hydroxyacyl‑CoA dehydrogenase (EC 1.1.1.211) indicates that long‑chain hydroxyacyl‑CoAs (C14–C16) exhibit 6‑ to 15‑fold higher enzymatic activity compared to short‑chain (C4) substrates [1]. This chain‑length preference suggests that 3,10-dihydroxytetradecanoyl-CoA will be efficiently processed by mitochondrial β‑oxidation machinery, distinguishing it from medium‑ or short‑chain analogs.

Pathway specificity
Pathway-context
CPT catalyzes carnitine conjugation to form 3,10-dihydroxytetradecanoylcarnitine; (S)-3-hydroxy-CoA undergoes LCHAD oxidation instead
Supports pathway-specific substrate tracing in mitochondrial β-oxidation studies
SMPDB/KEGG pathway annotation; enzyme specificity may require experimental confirmation
β‑Oxidation Enzyme kinetics Substrate specificity

Regioisomeric Differentiation: Distinct Hydroxylation Pattern from 3,12‑ and 3,8‑Dihydroxy Analogs

3,10‑Dihydroxytetradecanoyl‑CoA is a distinct regioisomer of 3,12‑dihydroxytetradecanoyl‑CoA and 3,8‑dihydroxytetradecanoyl‑CoA. Although their predicted ALOGPS logP values are similar (0.51 for 3,10‑; 0.54 for 3,12‑), the position of the second hydroxyl group alters the compound's fragmentation pattern in tandem mass spectrometry and its recognition by β‑oxidation enzymes that exhibit positional specificity [1][2]. This regioisomeric identity is critical for accurate acylcarnitine profiling and for tracing metabolic fates in isotope‑labeling studies.

Vendor purity
Supplier data
Reported purity >99% per vendor certificate of analysis
Supports quantitative LC-MS/MS reference standard use
Supplier-provided specification; end-user validation recommended for quantification workflows
Regioisomer Metabolic flux Acylcarnitine profiling

Optimal Research and Industrial Applications for 3,10-Dihydroxytetradecanoyl-CoA


Substrate for Long‑Chain Fatty Acid β‑Oxidation Enzyme Assays

3,10‑Dihydroxytetradecanoyl‑CoA serves as a physiologically relevant substrate for measuring the activity of long‑chain 3‑hydroxyacyl‑CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (MTP). Its C14 chain length aligns with the preferred substrate range of these enzymes (C12–C16), and its dihydroxy structure makes it a valuable tool for investigating enzyme kinetics in the context of fatty acid oxidation disorders [1].

Internal Standard for Acylcarnitine Profiling and Metabolomics

Due to its unique regioisomeric identity and predictable mass spectrometric behavior, 3,10‑dihydroxytetradecanoyl‑CoA can be employed as an internal standard or calibration reference for quantifying long‑chain hydroxy‑acylcarnitines in clinical metabolomics workflows. Its distinct fragmentation pattern helps differentiate it from other dihydroxy‑C14 species, improving the accuracy of newborn screening assays for inborn errors of metabolism [2].

Probe for Carnitine Palmitoyltransferase II (CPT II) Specificity Studies

Class‑level evidence indicates that CPT II accepts 3‑hydroxyacyl‑CoA esters with high affinity (K0.5 ≈ 20 µM for 3‑hydroxypalmitoyl‑CoA). 3,10‑Dihydroxytetradecanoyl‑CoA provides an opportunity to extend these studies to dihydroxy substrates, enabling researchers to dissect the structural determinants of CPT II substrate recognition and to model the reverse carnitine cycle under conditions of mitochondrial stress [3].

Reference Compound for Hydroxy‑Acyl‑CoA Analytical Method Development

The compound's well‑characterized predicted physicochemical properties (logP, TPSA, molecular weight) make it suitable as a reference standard for developing and validating HPLC and LC‑MS/MS methods aimed at separating and quantifying complex mixtures of hydroxy‑acyl‑CoAs. Its intermediate hydrophobicity (logP 0.51) facilitates retention time calibration between highly polar short‑chain and highly lipophilic very‑long‑chain acyl‑CoAs [4].

Application
Selection Property
Validation Focus
Mitochondrial β-oxidation defect studies
CPT-mediated acylcarnitine formation, distinct from LCHAD substrate activity
Confirm substrate-specific acylcarnitine production in enzyme deficiency models
LC-MS/MS reference standards
Identity-confirmed positional isomer (HMDB0301143) with vendor-certified purity
Retention time matching and spectral library construction to resolve positional isomers
β-Oxidation pathway mapping
Hydroxylated long-chain acyl-CoA with CPT substrate specificity
Differentiate acylcarnitine shuttle flux from direct β-oxidation using hydroxylated tracer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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